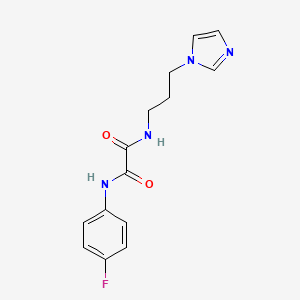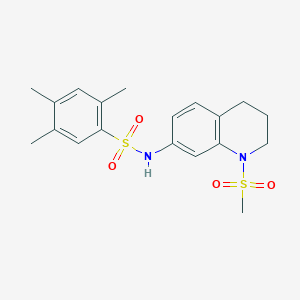![molecular formula C11H11BrN4OS B2481871 N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 330943-91-4](/img/structure/B2481871.png)
N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" is a subject of interest due to its potential pharmacological activities and its structural relation to compounds with known biological activities. The 1,2,4-triazole ring system, in particular, has attracted attention because of its wide range of pharmaceutical activities, such as anti-inflammatory, antibacterial, antifungal, antitubercular, antiviral, antitumor, and antidepressant properties (MahyavanshiJyotindra et al., 2011).
Synthesis Analysis
The synthesis of compounds related to "N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is confirmed by H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, showcasing their potential in vitro antibacterial, antifungal, and antitubercular activities (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to "N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" and their derivatives can be elucidated through comprehensive spectroscopic techniques. For instance, 1H NMR, IR, and elemental analysis techniques are commonly employed to confirm the structures of such compounds (Wujec et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and substitution, to form a diverse range of derivatives with potential biological activities. The reactions involve key steps such as the interaction with ethyl bromoacetate and subsequent conversion into acetohydrazide derivatives, illustrating the versatility and reactivity of the triazole ring system (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for their application in pharmaceutical formulations. These properties are typically determined using techniques like capillary tube methods for melting points and various solubility tests in different solvents.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of "N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" derivatives, are influenced by their molecular structure. The presence of the triazole ring and substituted phenyl groups contributes to their potential pharmacological activities. The interaction of these compounds with various biological targets can be attributed to their unique chemical properties, leading to their antimicrobial, antifungal, and antiviral activities (Wujec et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and its derivatives have been the focus of several studies due to their potential antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. For instance, a study on the synthesis of thiazolidin-4-one derivatives highlighted their potential as antimicrobial agents against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar et al., 2013). Another study explored the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, assessing their pharmacological properties, including effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Antiviral and Virucidal Activities
The antiviral and virucidal activities of N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have also been investigated. A study demonstrated that these compounds possess the potential to inhibit viral replication of human adenovirus type 5 and ECHO-9 virus, suggesting their application in antiviral therapies (Wujec et al., 2011).
Anticancer Potential
Recent research has explored the anticancer activities of these compounds. One study synthesized a series of 4-arylsulfonyl-1,3-oxazoles, evaluating their effectiveness against 59 cancer cell lines, identifying compounds with significant cytostatic effects on specific cancer subpanels, such as CNS cancer and non-small cell lung cancer (Zyabrev et al., 2022).
Free Radical Scavenging Activity
The free radical scavenging activity of N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has been examined, showing that these compounds can act as potent free radical scavengers, comparable to known antioxidants like BHT and BHA. This activity is attributed to the OH bond's ability to trap free radicals more effectively than NH/CH bonds (Boudebbous et al., 2021).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJOQZFCJLCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)


![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)
![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)
